
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16BrF3N4OS2 and its molecular weight is 553.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Applications
Compounds related to 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide have been studied for their potential in anticancer therapy. For instance, certain derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells, with one derivative exhibiting an IC50 value of 23.30 ± 0.35 µM against these cells (Evren et al., 2019). Another study highlighted compounds with considerable anticancer activity against various cancer cell lines, indicating the therapeutic potential of these derivatives (Yurttaş et al., 2015).
Antibacterial Applications
Several derivatives of this compound have shown significant antibacterial activity, as demonstrated by studies that synthesized various acetamide derivatives with marked antibacterial properties (Ramalingam et al., 2019). Another study presented compounds with good antimicrobial activity, adding to the evidence of the potential use of these derivatives in combating bacterial infections (Fahim & Ismael, 2019).
Antimicrobial and Antifungal Applications
The synthesis of pyrazole-imidazole-triazole hybrids related to this compound showed excellent potency against certain fungi, surpassing the efficacy of reference drugs like Fluconazole. This suggests potential applications in treating fungal infections (Punia et al., 2021). Additionally, novel imidazole acyl urea derivatives showed inhibitory activities against gastric carcinoma cell lines, indicating potential applications in cancer treatment (Zhu, 2015).
Synthesis and Antimicrobial Activity
The synthesis of novel derivatives has led to the discovery of products with moderate antibacterial activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020). Studies on the synthesis of heterocyclic compounds derived from 2-amino benzothiazole also indicate the potential of these derivatives in antimicrobial applications (Mahmood & Ahmad, 2020).
Hemolytic Activity and Antimicrobial Screening
Research into 2,5-disubstituted 1,3,4-oxadiazole compounds has revealed their potential in antimicrobial applications, showing activity against selected microbial species and demonstrating less toxicity, making them candidates for biological screening and application trials (Gul et al., 2017).
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrF3N4OS2/c1-13-11-32-20(28-13)29-19(31)12-33-21-27-10-18(14-5-7-16(23)8-6-14)30(21)17-4-2-3-15(9-17)22(24,25)26/h2-11H,12H2,1H3,(H,28,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNIDPPLMXVLCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrF3N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
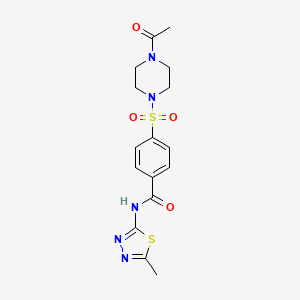
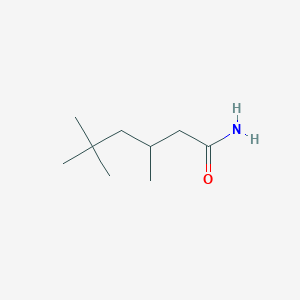
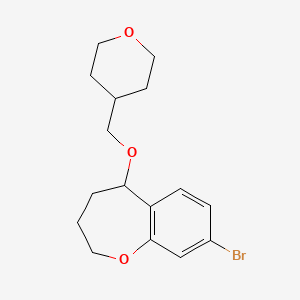
![2-(Benzo[d]thiazol-2-ylthio)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2369447.png)
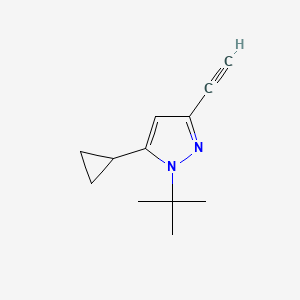
![Ethyl 2-[2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetyl]oxybenzoate](/img/structure/B2369449.png)
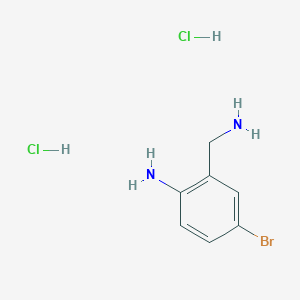
![2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-cyclopentylacetamide](/img/structure/B2369451.png)

![[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetic acid](/img/structure/B2369453.png)
![1-(1-Ethynylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2369455.png)
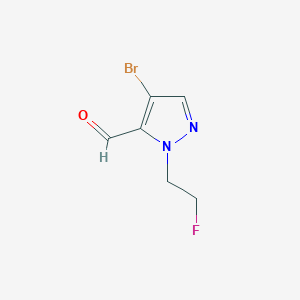
![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2369462.png)
![ethyl N-[(1-methoxy-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2369464.png)
